molecular formula C16H14O2 B14153865 3-Butene-2-one-4-ol, 1,4-diphenyl- CAS No. 3442-15-7

3-Butene-2-one-4-ol, 1,4-diphenyl-

Cat. No.: B14153865
CAS No.: 3442-15-7
M. Wt: 238.28 g/mol
InChI Key: GUHCMRKVXZWKCO-VBKFSLOCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butene-2-one-4-ol, 1,4-diphenyl- typically involves a multi-step process. One common method is the Grignard reaction, which is a classic technique for forming carbon-carbon bonds. The process begins with ethyl acetoacetate, which undergoes protection of the ketone carbonyl group using ethylene glycol to form a cyclic ketal . This step involves azeotropic removal of water using a Dean-Stark trap. The protected compound then reacts with phenylmagnesium bromide, a Grignard reagent, to form a tertiary alcohol. Finally, the protecting group is removed under acidic conditions to yield 4,4-diphenyl-3-buten-2-one .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The key steps involve the protection of functional groups, Grignard reaction, and deprotection, all optimized for industrial efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Butene-2-one-4-ol, 1,4-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Butene-2-one-4-ol, 1,4-diphenyl- involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-buten-2-one:

    2-Butene-1,4-dione, 1,4-diphenyl-:

Uniqueness

3-Butene-2-one-4-ol, 1,4-diphenyl- is unique due to the presence of both hydroxyl and phenyl groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows it to participate in a wide range of synthetic and biological processes, making it a valuable compound in research and industry .

Properties

CAS No.

3442-15-7

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(Z)-4-hydroxy-1,4-diphenylbut-3-en-2-one

InChI

InChI=1S/C16H14O2/c17-15(11-13-7-3-1-4-8-13)12-16(18)14-9-5-2-6-10-14/h1-10,12,18H,11H2/b16-12-

InChI Key

GUHCMRKVXZWKCO-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)/C=C(/C2=CC=CC=C2)\O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C=C(C2=CC=CC=C2)O

Origin of Product

United States

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